[(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate is a chemical compound with the molecular formula and a molecular weight of 244.25 g/mol. It is classified under the category of indolizine derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound's structure features an indolizine core, which is a five-membered heterocyclic ring containing two nitrogen atoms, and includes functional groups such as a formyl group and an imine bond.
The compound is cataloged under the CAS number 516503-35-8. Its specific origin is not well-documented in scientific literature, indicating a need for further exploration to understand its significance in research. Indolizines, including this compound, have been studied for their potential roles in various therapeutic areas, including cancer treatment and antimicrobial activity.
The synthesis of [(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate may involve several organic reactions, including condensation reactions that typically utilize starting materials such as indolizines and aldehydes or ketones. Common methods for synthesizing similar compounds include:
While specific synthetic protocols for this compound are not extensively documented, general techniques in organic synthesis such as refluxing in solvents like dimethyl sulfoxide or using catalytic conditions can be expected to be applicable. The reaction conditions would typically be optimized for yield and purity.
The molecular structure of [(E)-(3-formyl-2-methylindolizin-1-yl)methylideneamino] acetate can be represented by the following SMILES notation:
CC1=C(N2C=CC=CC2=C1C=NOC(=O)C)C=O
.
Key structural features include:
The compound may undergo several types of chemical reactions due to its functional groups:
Understanding these reactions requires knowledge of reaction kinetics and mechanisms, often studied through spectroscopic methods such as NMR (Nuclear Magnetic Resonance) or IR (Infrared Spectroscopy).
While specific physical properties such as melting point or boiling point are not readily available, the compound's solubility has not been documented.
Key chemical properties include:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: